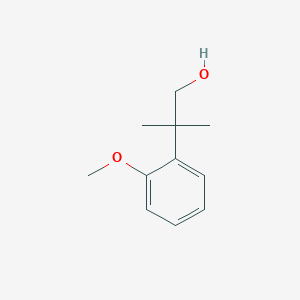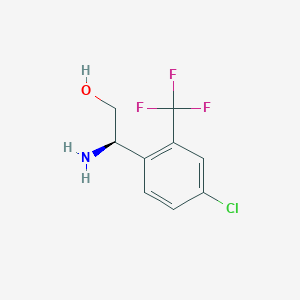
(R)-2-Amino-2-(4-chloro-2-(trifluoromethyl)phenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol is a chiral compound with significant interest in various fields of chemistry and pharmacology. The presence of both amino and hydroxyl functional groups, along with a trifluoromethyl and chloro-substituted aromatic ring, makes this compound versatile for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with a suitable aromatic precursor, such as 4-chloro-2-(trifluoromethyl)benzaldehyde.
Amination: The aldehyde group is converted to an amino group through reductive amination using reagents like sodium cyanoborohydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The amino group can be reduced to an alkylamine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid for nitration, bromine for bromination
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of secondary or tertiary amines
Substitution: Formation of nitro or bromo derivatives
Aplicaciones Científicas De Investigación
(2R)-2-amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2R)-2-amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethanol: Lacks the chiral center, making it less stereochemically complex.
2-amino-2-[4-bromo-2-(trifluoromethyl)phenyl]ethanol: Similar structure but with a bromo substituent instead of chloro.
2-amino-2-[4-chloro-2-(difluoromethyl)phenyl]ethanol: Contains a difluoromethyl group instead of trifluoromethyl.
Uniqueness
The unique combination of a chiral center, trifluoromethyl, and chloro substituents in (2R)-2-amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol provides distinct chemical and biological properties, making it valuable for specific applications where stereochemistry and electronic effects are crucial.
Propiedades
Fórmula molecular |
C9H9ClF3NO |
|---|---|
Peso molecular |
239.62 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H9ClF3NO/c10-5-1-2-6(8(14)4-15)7(3-5)9(11,12)13/h1-3,8,15H,4,14H2/t8-/m0/s1 |
Clave InChI |
CIEHRJIQZOVKEV-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC(=C(C=C1Cl)C(F)(F)F)[C@H](CO)N |
SMILES canónico |
C1=CC(=C(C=C1Cl)C(F)(F)F)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


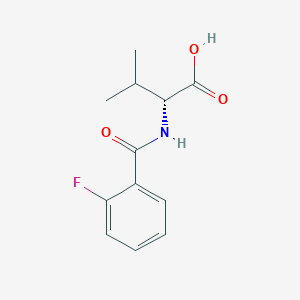
![1-[(2-Bromo-3-methoxyphenyl)methyl]piperazine](/img/structure/B13609294.png)

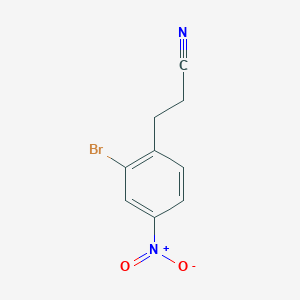
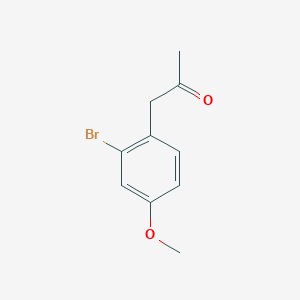
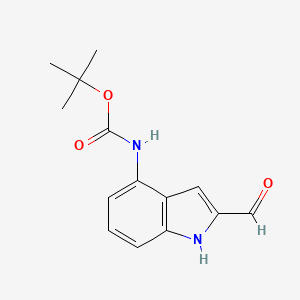
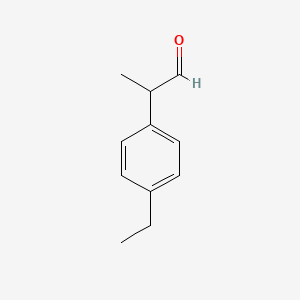
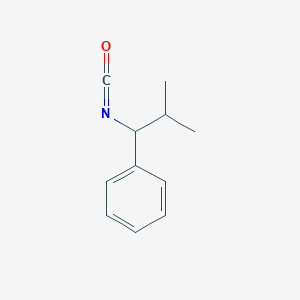
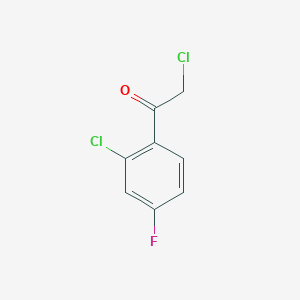
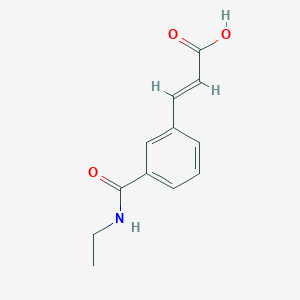
![1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-amine](/img/structure/B13609335.png)


